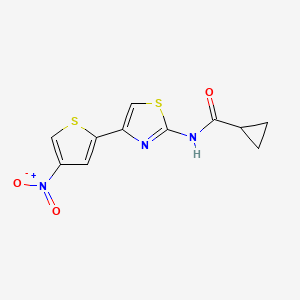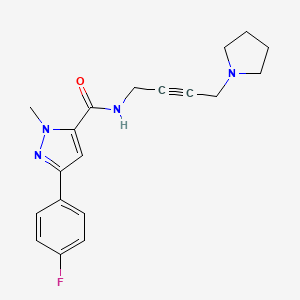
5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O and its molecular weight is 340.402. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound 5-(4-Fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide is part of a broader class of pyrazole derivatives, which have been extensively studied for their biological activities. Research has shown the synthesis and evaluation of various pyrazole derivatives, highlighting their potential in medical and pharmaceutical sciences.
Cytotoxic Activities : Pyrazole derivatives have been synthesized and tested for their cytotoxic activities against various human cancer cell lines, such as colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. These studies aim to explore the structure-activity relationship and develop novel anticancer agents (Hassan et al., 2015).
Antibacterial and Antitumor Properties : Some novel pyrazole derivatives have shown significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. Additionally, these compounds have been evaluated for their antitumor activities, offering insights into their potential as therapeutic agents (Panda, Karmakar, & Jena, 2011).
Potassium-Competitive Acid Blockers : Pyrazole derivatives have also been identified as candidates for further development as potassium-competitive acid blockers (P-CABs), indicating their potential use in treating conditions like gastroesophageal reflux disease (GERD) by inhibiting gastric acid secretion (Palmer et al., 2007).
Molecular Interaction Studies : The interaction of pyrazole derivatives with biological targets such as the CB1 cannabinoid receptor has been investigated. These studies help in understanding the molecular mechanisms of action and the development of drugs targeting specific receptors (Shim et al., 2002).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c1-23-18(14-17(22-23)15-6-8-16(20)9-7-15)19(25)21-10-2-3-11-24-12-4-5-13-24/h6-9,14H,4-5,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZYEVIFBJBMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC#CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methyl]benzimidazole](/img/structure/B2983005.png)
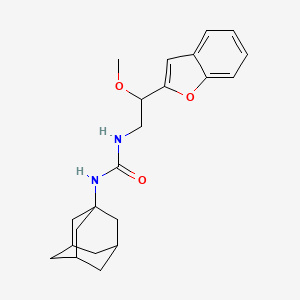
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one](/img/structure/B2983007.png)




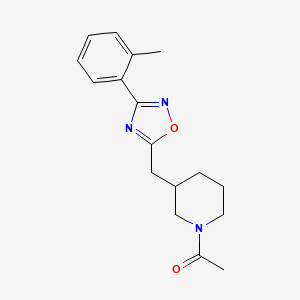
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2983016.png)
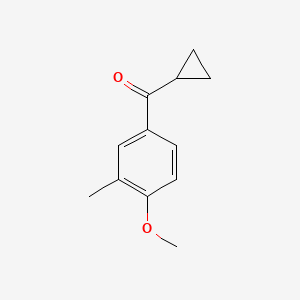

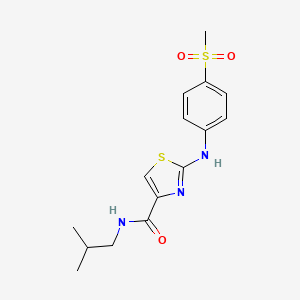
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2983025.png)
